molecular formula C17H16ClFN2O B10973056 1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine

1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B10973056
M. Wt: 318.8 g/mol
InChI Key: FRPRJYZRDHUAAE-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with 4-chlorophenyl and 2-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-CHLOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then subjected to nucleophilic aromatic substitution reactions with 4-chlorophenyl and 2-fluorophenyl halides in the presence of a base such as potassium carbonate.

    Coupling Reactions: The final step involves coupling the substituted piperazine with a methanone derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the halogen atoms in the phenyl rings can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4-CHLOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to various physiological effects, including alterations in mood, perception, and cognition.

Comparison with Similar Compounds

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • (2-Chlorophenyl)(4-chlorophenyl)methanone
  • (2-amino-5-chlorophenyl)(4-fluorophenyl)methanone

Comparison: (4-CHLOROPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both 4-chlorophenyl and 2-fluorophenyl groups attached to the piperazine ring. This structural configuration imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of these substituents enhances its binding affinity to specific molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C17H16ClFN2O

Molecular Weight

318.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H16ClFN2O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12H2

InChI Key

FRPRJYZRDHUAAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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